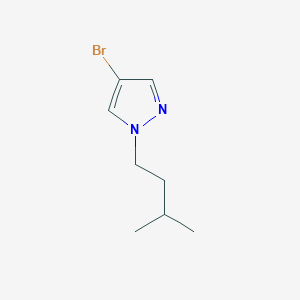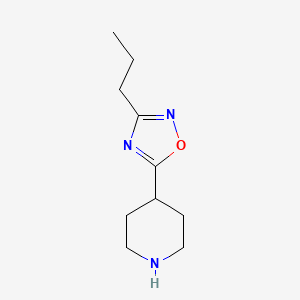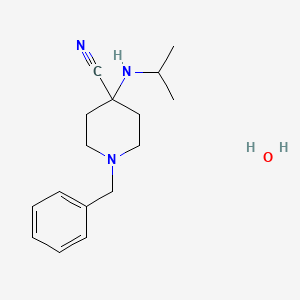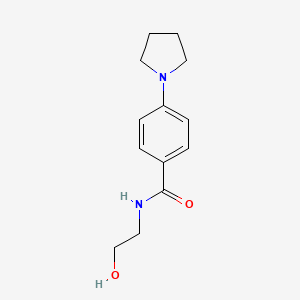
4-Bromo-1-isopentylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-isopentylpyrazole is a chemical compound with the linear formula C8H13BrN2 . It is used in various scientific research and has shown promising properties for laboratory experiments .
Synthesis Analysis
An efficient protocol for the one-pot regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin, in the presence of silica gel has been reported .Molecular Structure Analysis
The molecular weight of 4-Bromo-1-isopentylpyrazole is 217.11. It has a Hydrogen Bond Acceptor Count of 1 and a Rotatable Bond Count of 3. Its exact mass is 216.02621 and its Monoisotopic Mass is also 216.02621 .Chemical Reactions Analysis
One of the known reactions of 4-Bromo-1-isopentylpyrazole involves potassium hydroxide in ethanol at 78 degrees Celsius for 1.5 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1-isopentylpyrazole include a melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .科学研究应用
Material Science: Polyurethane Synthesis
In material science, 4-Bromo-1-isopentylpyrazole is used as a precursor in the synthesis of polyurethanes . It’s involved in blocking toluene diisocyanate (TDI) to form blocked TDI, which is a critical step in creating polyurethane materials with specific properties for industrial applications.
作用机制
Mode of Action
Although the precise mechanism of action remains under investigation, it is hypothesized that 4-Bromo-1-isopentylpyrazole acts by inhibiting key enzymes involved in the production of pro-inflammatory mediators . The compound’s interaction with its targets leads to a decrease in the production of these mediators, thereby potentially exerting anti-inflammatory effects.
安全和危害
未来方向
Scientific research has explored the potential of 4-Bromo-1-isopentylpyrazole, revealing its promising properties for laboratory experiments. Notably, it exhibits anti-inflammatory effects and inhibitory activity against specific cancer cell lines . The discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .
属性
IUPAC Name |
4-bromo-1-(3-methylbutyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJFVJRFQJOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631519 |
Source


|
| Record name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopentylpyrazole | |
CAS RN |
847818-48-8 |
Source


|
| Record name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)







![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)




